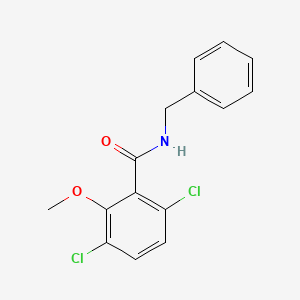

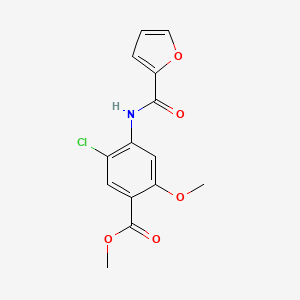

N-苄基-3,6-二氯-2-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-benzyl-3,6-dichloro-2-methoxybenzamide derivatives and similar compounds involves several chemical strategies, including acylation reactions, which are common for preparing benzamide compounds. For instance, the acylation reaction of 3-aminophenol with 4-methoxybenzoylchloride in THF has been reported to produce N-3-hydroxyphenyl-4-methoxybenzamide, characterized by ¹H NMR, ¹³C NMR, and elemental analysis (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including N-benzyl-3,6-dichloro-2-methoxybenzamide, can be determined through single-crystal X-ray diffraction and DFT calculations. Studies on related compounds have shown that intermolecular interactions, such as dimerization and crystal packing, influence the molecular geometry, particularly the dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

Benzamide compounds participate in various chemical reactions, reflecting their chemical properties. For example, N-(o-methoxybenzamido)thioureas exhibit enhanced anion binding affinity, illustrating the significant role of the benzamide moiety in anion interaction processes (Jiang et al., 2010).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as N-benzyl-3,6-dichloro-2-methoxybenzamide, are closely related to their molecular structure. Crystal growth and structure studies of similar compounds have been conducted to understand their stability, optical properties, and potential for applications in various fields (Prabukanthan et al., 2020).

Chemical Properties Analysis

The chemical properties of N-benzyl-3,6-dichloro-2-methoxybenzamide and related compounds are influenced by their functional groups and molecular structure. For instance, the presence of electron-donating and withdrawing groups affects their reactivity and interaction with other molecules, as seen in studies on anion binding and the synthesis of heterocyclic compounds (Jiang et al., 2010).

科学研究应用

聚(ADP-核糖)合成酶抑制:在3位取代的苯甲酰胺,包括与N-苄基-3,6-二氯-2-甲氧基苯甲酰胺相关的化合物,已被发现可以抑制聚(ADP-核糖)合成酶,这是一种参与DNA修复过程的酶。这一发现对理解细胞对DNA损伤的反应以及癌症治疗的发展具有重要意义 (Purnell & Whish, 1980).

用于黑色素瘤成像的放射性碘化苯甲酰胺衍生物:对放射性碘化的N-(二烷基氨基烷基)苯甲酰胺(包括N-苄基-3,6-二氯-2-甲氧基苯甲酰胺的衍生物)的研究表明,它们在黑色素瘤转移成像中具有潜在的应用价值。这些化合物表现出改善的黑色素瘤摄取和组织选择性,这可能有助于黑色素瘤的更佳检测和治疗 (Eisenhut et al., 2000).

乳腺癌检测中的西格玛受体闪烁显像:N-苄基-3,6-二氯-2-甲氧基苯甲酰胺类似物因其通过西格玛受体闪烁显像在体内可视化原发性乳腺肿瘤的潜力而被探索。这种方法可以提供一种无创的方法来评估乳腺癌增殖和治疗效果 (Caveliers et al., 2002).

抗氧化特性:苯甲酰胺衍生物,包括与N-苄基-3,6-二氯-2-甲氧基苯甲酰胺在结构上相关的衍生物,因其抗氧化特性而被研究。这些化合物显示出作为强效抗氧化剂的希望,可能有利于治疗氧化应激相关疾病 (Perin et al., 2018).

光催化降解研究:涉及苯甲酰胺衍生物的研究有助于理解某些有机化合物的な光催化降解。这些知识可以应用于环境修复和更有效的光催化剂的开发 (Torimoto et al., 1996).

胃肠道促动力活性:N-苄基-3,6-二氯-2-甲氧基苯甲酰胺相关化合物的胃肠道促动力和止吐活性已被研究,显示出治疗胃肠道疾病的潜力 (Sakaguchi et al., 1992).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-benzyl-3,6-dichloro-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO2/c1-20-14-12(17)8-7-11(16)13(14)15(19)18-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCMJFGUMJODIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)NCC2=CC=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3,6-dichloro-2-methoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-hydroxy-2-(phenoxymethyl)-N-[1-(1,3-thiazol-2-yl)propyl]pyrimidine-5-carboxamide](/img/structure/B5547809.png)

![2-{2-[(2S)-2-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5547817.png)

![7-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5547826.png)

![2,6,6-trimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5547832.png)

![1-isopropyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547843.png)

![2-methyl-4-(3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5547852.png)

![4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2(1H)-quinolinone](/img/structure/B5547856.png)

![[(3aS*,9bS*)-2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5547875.png)

![7-methyl-N'-[4-(methylthio)benzylidene]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B5547882.png)